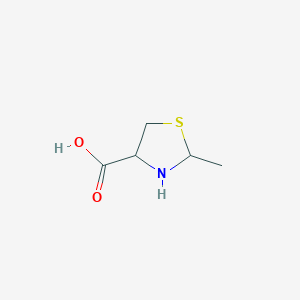

2-Methylthiazolidine-4-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTPNEYXMGZOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10914841 | |

| Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4165-32-6 | |

| Record name | 2-Methylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methylthiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a heterocyclic compound of significant interest in the fields of toxicology, pharmacology, and drug development. It is notably formed from the condensation reaction of L-cysteine, a semi-essential amino acid, and acetaldehyde, a toxic metabolite of ethanol.[1][2] This reaction underscores its role as a biomarker for alcohol consumption and a key molecule in the detoxification of acetaldehyde.[2][3] This technical guide provides a comprehensive overview of the chemical properties of MTCA, including detailed experimental protocols for their determination and its biochemical context.

Chemical and Physical Properties

This compound is a white solid with the chemical formula C₅H₉NO₂S.[4] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂S | [4] |

| Molecular Weight | 147.19 g/mol | [4] |

| Appearance | White Solid | [4] |

| Melting Point | 161-163 °C | [4] |

| Water Solubility | 30.91 g/L (at 21 °C) | [4] |

| Predicted pKa | 2.09 ± 0.40 | [4] |

Experimental Protocols

Synthesis of this compound

A straightforward synthesis of MTCA involves the reaction of L-cysteine with acetaldehyde in an aqueous solution.

Materials:

-

L-cysteine

-

Acetaldehyde

-

Deionized water

-

Methanol (for recrystallization)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 0.75 g of L-cysteine in 10 mL of deionized water in a suitable reaction flask.

-

To this solution, add 0.27 g of acetaldehyde.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Following the reaction period, remove the solvent in vacuo using a rotary evaporator.

-

Recrystallize the resulting solid product from methanol to yield purified this compound.[4]

Experimental Workflow for the Synthesis of this compound

Caption: A schematic workflow for the synthesis of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of MTCA can be determined using potentiometric titration. This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (MTCA, a weak acid) and monitoring the resulting pH change.

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Prepare a solution of MTCA of known concentration (e.g., 0.01 M) in deionized water.

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the MTCA solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode into the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration until the pH shows a sharp increase and then begins to level off, indicating that the equivalence point has been passed.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.[5][6]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Deionized water

-

Screw-capped vials or flasks

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid MTCA to a series of vials.

-

Add a known volume of deionized water to each vial.

-

Securely cap the vials and place them in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect the vials to ensure that excess solid is still present.

-

Centrifuge the vials at a high speed to sediment the undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Quantify the concentration of MTCA in the supernatant using a validated analytical method. The resulting concentration is the aqueous solubility of the compound.[7][8][9][10][11]

Reactivity and Stability

This compound is formed through the reversible condensation of L-cysteine and acetaldehyde. This reaction is significant in biological systems as it represents a mechanism for the detoxification of acetaldehyde, a harmful product of ethanol metabolism.[1][2] The formation of MTCA sequesters the reactive aldehyde group of acetaldehyde.[1][12]

The stability of MTCA is pH-dependent. Under physiological conditions, it can undergo hydrolysis to regenerate L-cysteine and acetaldehyde. For analytical purposes, N-acetylation of MTCA can be performed to increase its stability.[2]

Biochemical Significance: Acetaldehyde Detoxification

The consumption of ethanol leads to its metabolism into acetaldehyde, a highly reactive and toxic compound. Acetaldehyde can form adducts with proteins and DNA, contributing to cellular damage and the pathogenesis of alcohol-related diseases. L-cysteine can act as a scavenger of acetaldehyde by forming the more stable and less toxic this compound.[1][13][14]

Signaling Pathway of Acetaldehyde Detoxification by L-cysteine

Caption: The formation of this compound from L-cysteine and acetaldehyde.

Conclusion

This compound possesses a unique set of chemical properties that are intrinsically linked to its biological role in mitigating acetaldehyde toxicity. This guide has provided a detailed overview of these properties, along with standardized methodologies for their experimental determination. A thorough understanding of the chemistry of MTCA is crucial for researchers in toxicology, pharmacology, and for professionals involved in the development of drugs targeting alcohol-related pathologies.

References

- 1. Effects of ALDH2 Genotype, PPI Treatment and L-Cysteine on Carcinogenic Acetaldehyde in Gastric Juice and Saliva after Intragastric Alcohol Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of this compound, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 6. byjus.com [byjus.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. mdpi.com [mdpi.com]

- 13. d.docksci.com [d.docksci.com]

- 14. researchgate.net [researchgate.net]

Endogenous Formation of 2-Methylthiazolidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the endogenous formation of 2-Methylthiazolidine-4-carboxylic acid (2-MTCA), a condensation product of L-cysteine and acetaldehyde. The document details the biosynthetic pathway, summarizes quantitative data, outlines experimental protocols for its analysis, and provides visual representations of the key processes involved.

Introduction

This compound (2-MTCA), also known as MTCA, is a heterocyclic compound formed endogenously in the human body. Its formation is primarily significant as a detoxification pathway for acetaldehyde, a highly reactive and toxic metabolite of ethanol.[1][2] This guide explores the non-enzymatic synthesis of 2-MTCA, its physiological relevance, and the analytical methodologies used for its detection and quantification.

Biosynthesis and Reaction Mechanism

The endogenous formation of 2-MTCA is a non-enzymatic process resulting from the condensation reaction between two key precursors: L-cysteine and acetaldehyde.[1][3]

-

L-cysteine: A semi-essential amino acid containing a nucleophilic thiol group.

-

Acetaldehyde: A highly electrophilic compound, primarily generated as the first intermediate in the oxidative metabolism of ethanol.[1]

The reaction proceeds via a nucleophilic addition, followed by cyclization. While the exact mechanism has been a subject of study, it is widely believed to involve the formation of an imine intermediate, which then undergoes ring closure to form the stable thiazolidine ring structure.[3][4] There has been some scientific discussion regarding the initial step, specifically whether the nucleophilic attack on the carbonyl carbon of acetaldehyde originates from the amino or the thiol group of L-cysteine.[4]

The formation of 2-MTCA serves as a mechanism for scavenging acetaldehyde, thereby mitigating its cellular toxicity.[1][3] The stability of the resulting 2-MTCA molecule is pH-dependent, showing sensitivity and potential degradation at lower pH values, such as 5.5.[2] Furthermore, its hydrolytic instability under physiological conditions may impact its utility as a long-term quantitative biomarker.[1]

Quantitative Data

The concentration of 2-MTCA in the human body, particularly in the blood, is closely linked to recent ethanol consumption. In the absence of ethanol, basal levels of 2-MTCA are generally low.[1] However, following ethanol intake, the increased production of acetaldehyde leads to a significant rise in 2-MTCA levels.

| Parameter | Value | Conditions | Reference |

| Peak Plasma Concentration | 12.6 mg/L | 4 hours after a single oral dose of 0.5 g ethanol per kilogram of body weight. | [1] |

| Detectability | Still detectable | 13 hours after ethanol intake. | [1] |

| Elimination Kinetics | Slower than ethanol | Blood elimination kinetics of 2-MTCA are slower than that of ethanol. | [1] |

Experimental Protocols

The quantification of 2-MTCA in biological matrices like blood or plasma typically requires sophisticated analytical techniques due to its chemical properties and the need for high sensitivity. The following outlines a general experimental protocol based on methods cited in the literature.

Objective: To quantify the concentration of 2-MTCA in human plasma.

Methodology: Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol:

-

Sample Preparation:

-

Collect blood samples in appropriate anticoagulant tubes.

-

Centrifuge to separate plasma.

-

To stabilize the 2-MTCA and improve chromatographic retention, perform a derivatization step. A common method is N-acetylation using acetic anhydride.[1]

-

-

Chromatographic Separation:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve separation from other plasma components.

-

Flow Rate: A suitable flow rate is established to ensure optimal separation and peak shape.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common method for ionizing the derivatized 2-MTCA.

-

Detection: Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the N-acetylated 2-MTCA.

-

Quantification: An internal standard, a structurally similar compound not present in the sample, is added at the beginning of the sample preparation to account for any sample loss or variations in instrument response. A calibration curve is generated using known concentrations of derivatized 2-MTCA to quantify the analyte in the unknown samples.

-

Visualizations

The following diagrams illustrate the biosynthetic pathway of 2-MTCA and a typical experimental workflow for its analysis.

Caption: Biosynthetic pathway of 2-MTCA from L-cysteine and acetaldehyde.

Caption: A generalized workflow for the quantification of 2-MTCA in biological samples.

Conclusion

The endogenous formation of this compound represents a physiologically relevant pathway for the detoxification of acetaldehyde. Its formation is directly linked to the presence of its precursors, L-cysteine and acetaldehyde, with concentrations significantly increasing following ethanol consumption. The analytical methods for its quantification are well-established, primarily relying on LC-MS/MS. For professionals in research and drug development, understanding the dynamics of 2-MTCA formation can be crucial in studies related to alcohol metabolism, toxicology, and the development of potential biomarkers.

References

- 1. Occurrence of this compound, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methylthiazolidine-4-carboxylic Acid: The Condensation Product of Cysteine and Acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylthiazolidine-4-carboxylic acid (MTCA), a condensation product of L-cysteine and acetaldehyde. Acetaldehyde, a toxic metabolite of ethanol, readily reacts with the sulfhydryl group of L-cysteine to form the more stable cyclic compound, MTCA. This document details the chemical properties, synthesis, and biological significance of MTCA, with a particular focus on its role as a prodrug of L-cysteine. The guide includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound (MTCA) is a heterocyclic compound formed from the non-enzymatic condensation of the amino acid L-cysteine and acetaldehyde.[1][2] Acetaldehyde, a primary and toxic metabolite of ethanol, is highly reactive and can form adducts with various biomolecules, contributing to the pathology associated with alcohol consumption. The formation of MTCA represents a detoxification pathway, sequestering reactive acetaldehyde.[2] Beyond its role in acetaldehyde scavenging, MTCA is recognized as a prodrug of L-cysteine, capable of delivering this crucial amino acid intracellularly.[3][4] L-cysteine is a precursor to the major endogenous antioxidant, glutathione (GSH), and plays a vital role in cellular redox homeostasis. This guide explores the chemistry, synthesis, and biological implications of MTCA, providing a technical resource for the scientific community.

Chemical and Physical Properties

This compound is a white solid with the molecular formula C5H9NO2S and a molecular weight of 147.20 g/mol .[5][6] It is soluble in water, with a reported solubility of 30.91 g/L at 21°C.[4]

| Property | Value | Reference |

| Molecular Formula | C5H9NO2S | [5][6] |

| Molecular Weight | 147.20 g/mol | [5][6] |

| Appearance | White Solid | [4] |

| Water Solubility | 30.91 g/L (21 °C) | [4] |

| IUPAC Name | 2-methyl-1,3-thiazolidine-4-carboxylic acid | [5][6] |

| CAS Number | 4165-32-6 | [5][6] |

Synthesis and Characterization

The synthesis of this compound is achieved through a straightforward condensation reaction between L-cysteine and acetaldehyde.

Experimental Protocol: Synthesis of 2(RS)-Methylthiazolidine-4-carboxylic Acid

This protocol is adapted from a standard laboratory procedure for the synthesis of MTCA.[7]

Materials:

-

L-cysteine (0.75 g)

-

Acetaldehyde (0.27 g)

-

Deionized water (10 ml)

-

Methanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Apparatus for recrystallization (Erlenmeyer flask, heating mantle, filtration apparatus)

Procedure:

-

Dissolve L-cysteine (0.75 g) in deionized water (10 ml) in a round-bottom flask with magnetic stirring.

-

Add acetaldehyde (0.27 g) to the solution.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Remove the solvent in vacuo using a rotary evaporator.

-

Recrystallize the resulting solid product from methanol to yield purified 2(RS)-Methylthiazolidine-4-carboxylic acid.

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature to facilitate crystal formation.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the purified crystals under vacuum.

Characterization Data

| Parameter | Value | Reference |

| Melting Point | 161°-163° C | [7] |

| Optical Rotation [α]26D | -148° | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum of thiazolidine-4-carboxylic acid derivatives typically shows characteristic signals for the protons on the thiazolidine ring. For 2-substituted derivatives, the proton at the C4 position (adjacent to the carboxylic acid) and the methylene protons at the C5 position will exhibit distinct chemical shifts and coupling patterns.[8] The methyl group at the C2 position of MTCA would appear as a singlet or doublet depending on the stereochemistry.

-

13C NMR: The carbon NMR spectrum of carboxylic acids shows a characteristic signal for the carboxyl carbon in the range of 165-185 ppm.[9] The carbons of the thiazolidine ring and the methyl group will also have distinct chemical shifts.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of a carboxylic acid typically shows fragmentation patterns involving the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[10] For MTCA, fragmentation of the thiazolidine ring is also expected.

Biological Significance and Signaling Pathways

Condensation Product and Acetaldehyde Scavenger

The formation of MTCA is a significant consequence of ethanol consumption, as it represents a mechanism for detoxifying the reactive acetaldehyde metabolite.[2] Studies have shown that in individuals who have consumed ethanol, MTCA can be detected in the blood, with peak concentrations observed several hours after intake.[2]

| Study Parameter | Finding | Reference |

| Peak MTCA concentration in blood (after 0.5 g/kg ethanol) | 12.6 mg/L | [2] |

| Time to peak concentration | 4 hours | [2] |

| Detectability in blood | Still detectable after 13 hours | [2] |

Prodrug of L-cysteine and Glutathione Synthesis

MTCA functions as a prodrug, delivering L-cysteine into cells. L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a critical intracellular antioxidant.[3] The intracellular release of L-cysteine from MTCA can, therefore, boost GSH levels, enhancing the cell's antioxidant capacity.

The synthesis of glutathione from L-cysteine involves two ATP-dependent enzymatic steps:

-

γ-glutamylcysteine synthetase (GCS) catalyzes the formation of γ-glutamylcysteine from L-glutamate and L-cysteine.

-

Glutathione synthetase (GS) catalyzes the addition of glycine to γ-glutamylcysteine to form glutathione.

References

- 1. Nrf2 is activated by disruption of mitochondrial thiol homeostasis but not by enhanced mitochondrial superoxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of this compound, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pjps.pk [pjps.pk]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

The Discovery and Enduring Significance of 2-Methylthiazolidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazolidine-4-carboxylic acid (MTCA), a heterocyclic compound, holds a unique position at the intersection of organic synthesis, toxicology, and pharmacology. Initially explored as a derivative of the amino acid L-cysteine, its true significance was later unveiled through its role as a stable L-cysteine prodrug and its endogenous formation as a detoxification product of acetaldehyde, the primary toxic metabolite of ethanol. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological relevance of MTCA, offering valuable insights for researchers in drug development and toxicology.

Discovery and Historical Context

The foundation for the discovery of this compound was laid in the early 20th century with studies on the reactions between cysteine and aldehydes. A pivotal moment in this field was the work on the condensation of L-cysteine with formaldehyde to produce the parent compound, thiazolidine-4-carboxylic acid. This reaction established a fundamental principle for the synthesis of a new class of heterocyclic compounds.

While a singular "discovery" paper for the 2-methyl derivative is not prominently documented, its synthesis is a logical extension of this early work, substituting formaldehyde with acetaldehyde. The reaction of L-cysteine with acetaldehyde to form this compound became a recognized and straightforward method for creating this specific derivative.

The later "discovery" of MTCA's biological relevance has been a significant driver of continued research. Its identification as a metabolite in humans following ethanol consumption highlighted its role in the detoxification of acetaldehyde.[1] This finding established MTCA as a biomarker for alcohol consumption and acetaldehyde exposure. Furthermore, its ability to slowly hydrolyze and release L-cysteine positioned it as a valuable prodrug for delivering this crucial amino acid.

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the condensation reaction between L-cysteine and acetaldehyde. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by intramolecular cyclization.

General Experimental Protocol

The following is a generalized protocol for the synthesis of this compound, based on established methods for the synthesis of 2-substituted thiazolidine-4-carboxylic acids.

Materials:

-

L-cysteine hydrochloride

-

Acetaldehyde

-

Sodium acetate (or another suitable base)

-

Ethanol

-

Water

-

Diethyl ether (for washing)

Procedure:

-

L-cysteine hydrochloride is dissolved in water.

-

An equimolar amount of sodium acetate is added to the solution to neutralize the hydrochloride and free the L-cysteine.

-

An ethanolic solution of acetaldehyde (in slight molar excess) is added to the L-cysteine solution.

-

The reaction mixture is stirred at room temperature for several hours (typically 12-24 hours).

-

The resulting precipitate of this compound is collected by filtration.

-

The precipitate is washed with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.

-

The final product is dried under vacuum.

Tabulated Synthesis Data

| Reactant 1 | Reactant 2 | Solvent System | Reaction Time | Typical Yield | Reference |

| L-cysteine | Acetaldehyde | Water/Ethanol | 12-24 hours | High | General Method |

| L-cysteine HCl | Acetaldehyde | Water/Ethanol with base | 12-24 hours | High | General Method |

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C5H9NO2S | PubChem[2] |

| Molecular Weight | 147.20 g/mol | PubChem[2] |

| CAS Number | 4165-32-6 | PubChem[2] |

| Appearance | White solid | ChemicalBook[3] |

| Melting Point | Not consistently reported | - |

| Solubility | Soluble in water | - |

Biological Significance and Signaling Pathways

The biological importance of this compound stems from two primary functions: its role as an L-cysteine prodrug and its involvement in acetaldehyde detoxification.

L-cysteine Prodrug

This compound is readily hydrolyzed in vivo to release L-cysteine and acetaldehyde. L-cysteine is a semi-essential amino acid with numerous critical physiological roles, including being a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). By providing a stable, orally bioavailable source of L-cysteine, MTCA and similar compounds have been investigated for their potential therapeutic applications in conditions associated with oxidative stress and cysteine deficiency.

Acetaldehyde Detoxification

Ethanol is metabolized in the liver primarily by alcohol dehydrogenase to acetaldehyde, a highly reactive and toxic compound. Acetaldehyde can form adducts with proteins and DNA, contributing to alcohol-related organ damage. L-cysteine can react with acetaldehyde to form the stable and less toxic this compound, which is then excreted. This detoxification pathway is a key mechanism for mitigating the harmful effects of acetaldehyde.[1]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Ethanol metabolism to toxic acetaldehyde and its detoxification via condensation with L-cysteine to form MTCA.

Caption: The in vivo hydrolysis of MTCA to release L-cysteine, which can then be utilized for glutathione synthesis.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

This compound represents a molecule of significant interest due to its dual role as a synthetic derivative of a fundamental amino acid and a key player in xenobiotic metabolism. Its history is intertwined with the foundational principles of organic chemistry and the evolving understanding of toxicology and pharmacology. The straightforward synthesis, coupled with its important biological functions as an L-cysteine prodrug and an acetaldehyde scavenger, ensures that MTCA will remain a subject of interest for researchers in drug development, toxicology, and clinical science. This guide provides a comprehensive overview to support and inspire further investigation into this versatile compound.

References

- 1. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity as Antioxidant and Breast Cancer | Semantic Scholar [semanticscholar.org]

- 2. irapa.org [irapa.org]

- 3. Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methylthiazolidine-4-carboxylic Acid (MTCA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylthiazolidine-4-carboxylic acid (MTCA), a heterocyclic compound of significant interest in various scientific fields. This document details its chemical identity, properties, synthesis, and analytical methods, with a focus on its role as a cysteine prodrug and its metabolic implications.

Chemical Identity and Synonyms

This compound, commonly abbreviated as MTCA, is a derivative of the amino acid cysteine. It is characterized by a thiazolidine ring with a methyl group at the 2-position and a carboxylic acid group at the 4-position.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-methyl-1,3-thiazolidine-4-carboxylic acid | [1] |

| CAS Number | 4165-32-6 | [1] |

| Molecular Formula | C5H9NO2S | [1] |

| PubChem CID | 160736 | [1] |

| MeSH Entry Terms | This compound, MTCA cpd | [1] |

| Synonyms | 4-Thiazolidinecarboxylic acid, 2-methyl- | [1] |

| 2-Methyl-4-thiazolidinecarboxylic acid | [1] | |

| MTCA | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of MTCA is presented below.

| Property | Value | Source |

| Molecular Weight | 147.20 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 152-156 °C | |

| Water Solubility | 30.91 g/L (at 21 °C) |

Synthesis of this compound

The synthesis of MTCA typically involves the condensation reaction between L-cysteine and acetaldehyde. A general protocol for the synthesis of 2-substituted-thiazolidine-4-carboxylic acids is described below and can be adapted for MTCA.

Experimental Protocol: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids (Adaptable for MTCA)

This protocol describes a general method for the synthesis of 2-aryl thiazolidine-4-carboxylic acids, which can be modified for the synthesis of MTCA by substituting the aromatic aldehyde with acetaldehyde.[4]

Materials:

-

L-cysteine hydrochloride

-

Acetaldehyde (in place of an aromatic aldehyde)

-

Sodium acetate

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve L-cysteine hydrochloride (0.94 mmol) in 25 mL of distilled water.

-

Add sodium acetate (0.64 mmol) to the solution.

-

In a separate flask, prepare a solution of acetaldehyde (0.98 mmol) in 26 mL of ethanol.

-

Add the acetaldehyde solution to the L-cysteine solution in a round bottom flask.

-

Stir the reaction mixture vigorously at room temperature for approximately 24 hours.

-

Precipitation of the product should occur. To enhance precipitation, the reaction vessel can be placed in an ice-cold water bath.

-

Separate the precipitate by suction filtration.

-

Wash the collected solid several times with cold ethanol.

-

The resulting solid is this compound. Further purification can be achieved by recrystallization.

Analytical Methodologies

The quantification and characterization of MTCA in biological and chemical matrices are crucial for research and development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: HPLC-MS/MS for Thiazolidine Carboxylic Acid Derivatives (Adaptable for MTCA)

The following protocol, developed for a similar thiazolidine derivative, can be adapted for the quantitative analysis of MTCA in plasma.[5][6]

Sample Preparation (Human Plasma): [6]

-

To 50 µL of a plasma sample, add 5 µL of an appropriate internal standard solution.

-

Add 30 µL of acetonitrile (ACN) and vortex the mixture at 3000 rpm for 10 minutes at 25 °C.

-

Deproteinize the sample by ultrafiltration at 12,000 g for 7 minutes at 25 °C.

-

Dilute 5 µL of the obtained ultrafiltrate 50-fold with a mixture of mobile phase solvents A and B (60:40 v/v).

-

Clarify the resulting solution using a syringe filter before injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions: [6]

-

Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm)

-

Column Temperature: 20 °C

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water:ACN (95:5, v/v)

-

Solvent B: 0.1% formic acid in water:ACN (5:95, v/v)

-

-

Flow Rate: 0.3 mL/min

-

Gradient Elution:

-

0–2 min: 40% Solvent B

-

2–4 min: Gradient from 40% to 0% Solvent B

-

4–6 min: Gradient from 0% to 40% Solvent B

-

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization) with optimized multiple reaction monitoring (MRM) transitions for MTCA and the internal standard.

Biological Role and Signaling Pathways

MTCA is primarily recognized as a prodrug of L-cysteine.[2] It can be formed endogenously from the condensation of cysteine and acetaldehyde, a metabolite of ethanol.[2] The thiazolidine ring of MTCA can undergo non-enzymatic hydrolysis to release L-cysteine. This release of cysteine can, in turn, contribute to the synthesis of glutathione (GSH), a major intracellular antioxidant.

Metabolic Pathway of MTCA Formation and Cysteine Release

The formation of MTCA from acetaldehyde and cysteine and its subsequent hydrolysis back to cysteine is a key pathway. This process can be considered a detoxification route for acetaldehyde.

Experimental Workflow for Assessing MTCA as a Cysteine Prodrug

To experimentally verify the function of MTCA as a cysteine prodrug, a workflow involving cell culture, treatment, and subsequent measurement of intracellular cysteine and glutathione levels can be employed.

Experimental Protocols for Biological Activity

Protocol for Measuring Total Glutathione Levels

This protocol is based on the enzymatic recycling method using glutathione reductase.[7]

Materials:

-

Cell lysate prepared from MTCA-treated and control cells

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Glutathione reductase

-

β-Nicotinamide adenine dinucleotide phosphate (β-NADPH)

-

Assay buffer

-

96-well microplate and reader

Procedure:

-

Prepare cell lysates from both control and MTCA-treated cells. Deproteination of the samples is required.

-

Prepare a standard curve using known concentrations of glutathione.

-

In a 96-well plate, add the cell lysate samples and glutathione standards in duplicate.

-

Prepare a reaction mixture containing DTNB and glutathione reductase in the assay buffer.

-

Prepare a separate solution of NADPH in the assay buffer.

-

To each well containing the sample or standard, add the DTNB/glutathione reductase reaction mixture.

-

Initiate the reaction by adding the NADPH solution to each well.

-

Immediately measure the absorbance at 405 or 412 nm at 30-second intervals for 3 minutes.

-

The rate of change in absorbance is proportional to the total glutathione concentration.

-

Calculate the glutathione concentration in the samples by comparing their reaction rates to the standard curve.

Protocol for In Vitro Antioxidant Activity (DPPH Assay)

This protocol provides a general method to assess the radical scavenging activity of MTCA.[8][9]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

MTCA

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate and reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare a series of dilutions of MTCA and the positive control in the same solvent.

-

In a 96-well microplate, add the DPPH working solution to each well.

-

Add the different concentrations of MTCA and the positive control to the wells. Include a blank control with only the solvent.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a wavelength of approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the concentration of MTCA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a versatile molecule with important implications in drug development and toxicology. Its role as a cysteine prodrug makes it a valuable tool for modulating intracellular cysteine and glutathione levels, thereby offering potential therapeutic benefits in conditions associated with oxidative stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with MTCA.

References

- 1. This compound | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Occurrence of this compound, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US10239847B1 - Method for 2-oxothiazolidine-4-carboxylic acid for cellular glutathione - Google Patents [patents.google.com]

- 4. pjps.pk [pjps.pk]

- 5. researchgate.net [researchgate.net]

- 6. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmpc.org [mmpc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Biological Significance of Thiazolidine Derivatives: A Technical Guide for Researchers

Introduction

Thiazolidine derivatives, a versatile class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological significance of thiazolidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and antidiabetic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity of Thiazolidine Derivatives

Thiazolidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanisms of Anticancer Action

The anticancer effects of thiazolidine derivatives are multifaceted and include:

-

Inhibition of Tubulin Polymerization: Certain thiazolidine derivatives interfere with the formation of microtubules, essential components of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.

-

Enzyme Inhibition: Thiazolidinones have been shown to inhibit several key enzymes implicated in cancer progression, such as protein tyrosine kinases and histone deacetylases.[1] Inhibition of these enzymes can disrupt signaling pathways that control cell proliferation and survival.

-

Induction of Apoptosis: Many thiazolidine derivatives trigger programmed cell death (apoptosis) in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.

-

PPARγ Activation: Thiazolidinediones (TZDs), a subclass of thiazolidine derivatives, are well-known agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Activation of PPARγ in cancer cells can lead to cell cycle arrest, differentiation, and apoptosis.[2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiazolidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidinone-umbelliferone hybrid (7q) | A549 (Lung) | 2.65 | [4] |

| Indole and 2,4-Thiazolidinedione conjugate | MCF-7 (Breast) | 7.78 | [5] |

| Indole and 2,4-Thiazolidinedione conjugate | HCT116 (Colon) | 5.77 | [5] |

| Indole and 2,4-Thiazolidinedione conjugate | HepG2 (Liver) | 8.82 | [5] |

| PZ-11 | MCF-7 (Breast) | 17.35 | [6] |

| PZ-9 | MCF-7 (Breast) | 29.44 | [6] |

| Compound 22 | HepG2 (Liver) | 2.04 | [7] |

| Compound 22 | MCF-7 (Breast) | 1.21 | [7] |

| Thiazolidinone derivative (from Dago et al.) | MV4-11 (Leukemia) | 3.4 | [8] |

| Thiazolidinone derivative (from Dago et al.) | K562 (Leukemia) | 0.75 | [8] |

Signaling Pathways in Anticancer Activity

Antimicrobial Activity of Thiazolidine Derivatives

Thiazolidine derivatives exhibit broad-spectrum activity against a variety of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiazolidine derivatives against selected microbial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 5-Arylidene-thiazolidine-2,4-dione | Gram-positive bacteria | 2 - 16 | - | - | [9] |

| Thiazolidin-4-one derivative | S. aureus | 1.9 - 23.7 | A. niger | 7.9 - 22.7 | [10] |

| Thiazolidin-4-one derivative | E. coli | 1.6 - 22.6 | A. fumigatus | 2.3 - 24.6 | [10] |

| Thiazolidin-4-one derivative | P. aeruginosa | 0.56 - 22.4 | - | - | [10] |

| 2-Arylthiazolidin-4-one (8a-d) | K. pneumoniae | 12.5 | - | - | [11] |

| Thiazolidinedione (A2, A5) | B. subtilis, S. aureus | 31.25 | - | - | [12] |

| 2,3-Diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium | 0.008 - 0.06 (mg/mL) | - | - | [13] |

Antiviral Activity of Thiazolidine Derivatives

Several thiazolidine derivatives have been identified as potent inhibitors of various viruses, highlighting their potential as broad-spectrum antiviral agents.

Quantitative Data: Antiviral Activity

The following table summarizes the 50% inhibitory concentration (IC50) of selected thiazolidine derivatives against different viruses.

| Compound/Derivative | Virus | IC50 (µM) | Reference |

| 2-Aryl substituted thiazolidine-4-carboxylic acid (1d) | Avian Influenza Virus (AIV) H9N2 | 3.47 | [1] |

| 2-Aryl substituted thiazolidine-4-carboxylic acid (1c) | Infectious Bronchitis Virus (IBV) | 4.10 | [1] |

| Thiazolidine-4-one derivative | HIV-1 | 7.50 - 20.83 | [14] |

| Thiazolidine-4-one derivative | SARS-CoV-2 3CL protease | 0.010 - 13.21 | [15] |

Antidiabetic Activity of Thiazolidinediones (TZDs)

Thiazolidinediones are a well-established class of oral antidiabetic drugs that improve glycemic control by enhancing insulin sensitivity.

Mechanism of Antidiabetic Action

The primary mechanism of action of TZDs is the activation of PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[2][16] Activation of PPARγ by TZDs leads to:

-

Increased insulin-stimulated glucose uptake in peripheral tissues like muscle and adipose tissue.

-

Altered transcription of genes involved in glucose and lipid metabolism.[2]

-

Modulation of adipokine secretion, such as an increase in the insulin-sensitizing hormone adiponectin.

PPARγ Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Thiazolidine Derivatives

General Procedure for the Synthesis of 2-Aryl-1,3-thiazolidin-4-ones:

A one-pot, three-component condensation reaction is a common method for synthesizing this class of compounds.[11][17][18]

-

Reactants: A mixture of an aromatic aldehyde (1 mmol), an aromatic or aliphatic primary amine (1 mmol), and thioglycolic acid (1.2 mmol) is prepared.

-

Solvent: The reactants are typically dissolved in a suitable solvent such as toluene or polypropylene glycol.

-

Reaction Conditions: The reaction mixture is refluxed for a specified period (e.g., 4-24 hours), often with azeotropic removal of water using a Dean-Stark apparatus.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography, to yield the desired 2-aryl-1,3-thiazolidin-4-one derivative.

General Procedure for the Synthesis of 5-Arylidene-thiazolidine-2,4-diones (Knoevenagel Condensation):

This method is widely used for introducing a substituent at the 5-position of the thiazolidinedione ring.[3][8][9][19]

-

Reactants: A mixture of 2,4-thiazolidinedione (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is prepared.

-

Catalyst and Solvent: The reaction is typically carried out in a solvent such as ethanol or water, in the presence of a catalytic amount of a base like piperidine or an environmentally friendly catalyst like baker's yeast or L-tyrosine.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from a few minutes to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and recrystallized from a suitable solvent to afford the pure 5-arylidene-2,4-thiazolidinedione.

Biological Evaluation Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][7][13][20][21]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the thiazolidine derivative for a specified incubation period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][12][22][23]

-

Preparation of Compound Dilutions: A serial two-fold dilution of the thiazolidine derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 1-5 x 10⁵ CFU/mL) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication by an antiviral compound.[24][25][26][27][28]

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

-

Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the thiazolidine derivative.

-

Infection: The cell monolayers are infected with the virus-compound mixtures.

-

Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for a period sufficient for plaque development (typically 2-10 days).

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound), and the IC50 value is determined.

Conclusion

Thiazolidine derivatives represent a highly valuable and versatile scaffold in the field of drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to antiviral and antidiabetic, underscore their immense therapeutic potential. The ability to readily modify the thiazolidine core allows for the fine-tuning of their pharmacological properties and the development of compounds with enhanced potency and selectivity. This technical guide has provided a comprehensive overview of the current state of research on thiazolidine derivatives, offering a solid foundation for further investigation and the development of novel therapeutics based on this remarkable heterocyclic system. The detailed protocols and visual representations of signaling pathways are intended to serve as a practical resource for researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. aacrjournals.org [aacrjournals.org]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Discovery of a novel 2,4-thiazolidinedione derivative as dual inhibitor of β-catenin/TCF4 interaction and tubulin polymerization in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Identification of a novel synthetic thiazolidin compound capable of inducing c-Jun N-terminal kinase-dependent apoptosis in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Unraveling the mechanism of action of thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation [ouci.dntb.gov.ua]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ibg.kit.edu [ibg.kit.edu]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 28. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of 2-Methylthiazolidine-4-carboxylic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural occurrence of 2-Methylthiazolidine-4-carboxylic acid (MTCA). While not endogenously synthesized by plants or animals, MTCA is formed through the condensation reaction of two naturally occurring precursors: L-cysteine and acetaldehyde. Acetaldehyde is a key intermediate in the metabolism of ethanol, a product of natural fermentation. Consequently, the presence of MTCA in biological systems and food products is intrinsically linked to the consumption of fermented foods and beverages. This guide details the formation of MTCA, presents quantitative data on its precursors in various natural sources, outlines experimental protocols for their analysis, and discusses a structurally related, naturally occurring thiazolidine compound, 2-thiothiazolidine-4-carboxylic acid (TTCA).

Introduction

This compound (MTCA) is a heterocyclic compound that has garnered interest due to its association with ethanol consumption and its potential physiological effects. It is not a primary metabolite found in organisms but rather a secondary product formed from the non-enzymatic reaction between the amino acid L-cysteine and acetaldehyde[1]. Acetaldehyde is a highly reactive aldehyde produced during the fermentation process and is the first metabolite of ethanol in the body[1]. This guide elucidates the "natural" context of MTCA by focusing on its precursors, which are widespread in nature.

Formation of this compound

The formation of MTCA is a spontaneous condensation reaction between the thiol group of L-cysteine and the carbonyl group of acetaldehyde. This non-enzymatic reaction proceeds readily under physiological conditions[1].

Below is a diagram illustrating the formation of this compound.

Quantitative Data on Precursors in Natural Sources

Direct quantification of MTCA in fermented foods and beverages is not widely reported. However, the potential for its formation can be inferred from the concentrations of its precursors, acetaldehyde and L-cysteine, in these products.

Acetaldehyde Concentration in Fermented Foods and Beverages

The following table summarizes the reported concentrations of acetaldehyde in various fermented products.

| Food/Beverage | Acetaldehyde Concentration (mg/kg or mg/L) | Reference(s) |

| Yogurt | 17 (maximum) | [1][2] |

| Apples | 0.97 ± 0.80 | [1] |

| Orange Juice | 3.86 ± 2.88 | [1] |

| White Wine | 10.2 - 125.6 | [3] |

| Dessert Wine | 10.2 - 125.6 | [3] |

| Calvados | 10.2 - 125.6 | [3] |

| Light Rum | 10.2 - 125.6 | [3] |

| Whiskey | 10.2 - 125.6 | [3] |

| Beer | 10.2 - 125.6 | [3] |

| Cider | 10.2 - 125.6 | [3] |

| Sherry | 10.2 - 125.6 | [3] |

| Sparkling Wine | 10.2 - 125.6 | [3] |

| Red Wine | 10.2 - 125.6 | [3] |

| Diluted Soju | < 70 | |

| Fruit Wines | Variable, can be high |

L-cysteine Concentration in Fermented Foods and Beverages

Data on free L-cysteine concentrations in fermented products is less abundant, as it is often present as part of larger peptides and proteins.

| Food/Beverage | L-cysteine Concentration (mg/L) | Reference(s) |

| Red Wine | 1 - 6 | |

| Yogurt | Variable, increased with whey protein supplementation |

A Naturally Occurring Analogue: 2-Thiothiazolidine-4-carboxylic Acid (TTCA)

In contrast to MTCA, 2-thiothiazolidine-4-carboxylic acid (TTCA) is a naturally occurring compound found in cruciferous vegetables. It is formed from the metabolism of glucosinolates, sulfur-containing compounds characteristic of this plant family.

Quantitative Data of TTCA in Cruciferous Vegetables

The following table presents the concentrations of TTCA found in various cruciferous vegetables.

| Vegetable | TTCA Concentration (μmol/g) | Reference(s) |

| Broccoli Sprouts | ~0.14 | |

| Mature Broccoli | ~0.04 | |

| Watercress | ~0.02 | |

| Cauliflower | ~0.01 | |

| Cabbage | ~0.01 | |

| Brussels Sprouts | ~0.005 |

Experimental Protocols

Analysis of Acetaldehyde in Food and Beverages

A common and robust method for the quantification of acetaldehyde in diverse food matrices is headspace gas chromatography with flame ionization detection (HS-GC-FID).

Below is a diagram outlining the experimental workflow for acetaldehyde analysis.

Methodology:

-

Sample Preparation: Liquid samples can often be analyzed directly. Solid samples require homogenization.

-

Digestion: Samples are subjected to automated digestion with simulated gastric fluid to release bound acetaldehyde.

-

Headspace Generation: An aliquot of the digested sample is placed in a sealed headspace vial and incubated to allow acetaldehyde to partition into the gas phase.

-

Injection: A sample of the headspace gas is automatically injected into the gas chromatograph.

-

Chromatographic Separation and Detection: Acetaldehyde is separated from other volatile compounds on a GC column and detected by an FID.

-

Quantification: Due to matrix effects, quantification is typically performed using the method of standard addition.

Analysis of L-cysteine in Food and Beverages

The analysis of free L-cysteine often requires derivatization followed by high-performance liquid chromatography (HPLC).

Methodology:

-

Extraction: L-cysteine is extracted from the food matrix, often involving protein precipitation.

-

Derivatization: The thiol group of cysteine is derivatized to create a stable, detectable compound.

-

HPLC Separation: The derivatized L-cysteine is separated by reverse-phase HPLC.

-

Detection: Detection can be achieved using fluorescence or mass spectrometry, depending on the derivatizing agent used.

Conclusion

This compound is not a naturally occurring metabolite in the conventional sense. Its presence in biological systems and food is a consequence of the non-enzymatic reaction between L-cysteine and acetaldehyde, a common product of fermentation. Therefore, the "natural occurrence" of MTCA is directly linked to the consumption of fermented foods and beverages that contain these precursors. In contrast, the related compound 2-thiothiazolidine-4-carboxylic acid is a true natural product found in cruciferous vegetables. Understanding the formation and precursors of MTCA is crucial for researchers in the fields of food science, toxicology, and drug development. The analytical methods outlined in this guide provide a framework for the accurate quantification of the key components involved in the formation of this intriguing molecule.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylthiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylthiazolidine-4-carboxylic acid (CAS: 4165-32-6; Molecular Formula: C₅H₉NO₂S; Molecular Weight: 147.19 g/mol ).[1][2] The data presented herein is a compilation of information from public databases and predicted values derived from established spectroscopic principles for the functional groups present in the molecule. This document is intended to serve as a valuable resource for researchers in fields such as medicinal chemistry, pharmacology, and analytical chemistry.

Introduction to this compound

This compound (MTCA) is a heterocyclic compound that can be formed from the condensation reaction of L-cysteine and acetaldehyde.[3] It belongs to the class of organic compounds known as alpha amino acids and their derivatives. As a cysteine prodrug, it has been noted for its protective effects. Given its relevance in biological systems, particularly as a potential consequence of ethanol consumption, a thorough understanding of its structural and spectroscopic properties is essential for its detection and quantification.[3]

Spectroscopic Data

While complete, experimentally-verified spectra for this compound are not consistently available across all public domains, this section summarizes key database entries, predicted data, and expected characteristic values based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR in a solvent like DMSO-d₆.

Table 1: Expected ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Position is concentration-dependent; signal disappears upon D₂O exchange.[4] |

| Methine (-CH-) at C2 | ~4.5 - 5.0 | Quartet | Coupled to the C2-Methyl protons. |

| Methine (-CH-) at C4 | ~3.8 - 4.2 | Doublet of Doublets | Alpha to the carboxylic acid group. |

| Methylene (-CH₂-) at C5 | ~3.0 - 3.5 | Multiplet | Diastereotopic protons may show complex splitting. |

| Amine (-NH-) | ~2.5 - 3.5 | Broad Singlet | Position can vary and may exchange. |

| Methyl (-CH₃) at C2 | ~1.4 - 1.6 | Doublet | Coupled to the C2-Methine proton. |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 170 - 185 | Typical range for a carboxylic acid carbon.[5] |

| Methine (-C H-) at C4 | 60 - 70 | Carbon alpha to both nitrogen and the carboxyl group. |

| Methine (-C H-) at C2 | 55 - 65 | Hemithioaminal carbon. |

| Methylene (-C H₂-) at C5 | 30 - 40 | Carbon adjacent to the sulfur atom. |

| Methyl (-C H₃) at C2 | 20 - 30 | Aliphatic methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by features of the carboxylic acid and the thiazolidine ring.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Broad |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1760 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids and may overlap with C-H stretching frequencies.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The nominal molecular weight of this compound is 147.

Table 4: GC-MS Fragmentation Data

| m/z | Relative Intensity | Possible Fragment |

| 102 | 2nd Highest | [M - COOH]⁺ |

| 79 | 3rd Highest | Further fragmentation |

| 75 | Top Peak | [C₃H₇S]⁺ or related fragment |

Source: Data derived from NIST entries available through PubChem.[2]

Table 5: Predicted High-Resolution MS Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₁₀NO₂S]⁺ | 148.04268 |

| [M+Na]⁺ | [C₅H₉NNaO₂S]⁺ | 170.02462 |

| [M-H]⁻ | [C₅H₈NO₂S]⁻ | 146.02812 |

| [M]⁺ | [C₅H₉NO₂S]⁺ | 147.03485 |

Source: Predicted values from PubChemLite.[8]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from standard laboratory procedures.

Synthesis

A common method for synthesizing the target compound is the condensation of L-cysteine with acetaldehyde.

-

Dissolution: Dissolve L-cysteine in an aqueous solution.

-

Reaction: Add acetaldehyde to the solution. The reaction is typically stirred at room temperature for 1.5 to 24 hours.

-

Precipitation: The formation of a precipitate indicates product formation. The reaction vessel may be cooled in an ice bath to maximize precipitation.

-

Isolation: The solid product is separated by suction filtration and washed with a cold solvent such as ethanol or methanol.

-

Purification: The crude product can be recrystallized from a suitable solvent like methanol to yield the pure compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).

-

Data Acquisition: Acquire ¹H and ¹³C spectra. Standard experiments like COSY, HSQC, and HMBC can be performed to confirm structural assignments.

-

Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).[9]

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reversed-phase column.

-

Mass Analysis: Elute the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in both positive and negative ion modes to observe different adducts.

Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H9NO2S | CID 160736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Occurrence of this compound, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. PubChemLite - this compound (C5H9NO2S) [pubchemlite.lcsb.uni.lu]

- 9. myneni.princeton.edu [myneni.princeton.edu]

The Stereochemical Landscape of 2-Methylthiazolidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a heterocyclic compound of significant interest due to its presence in biological systems and its potential as a scaffold in medicinal chemistry. As a derivative of the naturally occurring amino acid L-cysteine, MTCA possesses inherent chirality, leading to a complex stereochemical profile. This technical guide provides an in-depth exploration of the stereochemistry of MTCA, including the synthesis of its stereoisomers, methods for their separation and characterization, and the influence of stereochemistry on its biological activity. This document is intended to serve as a comprehensive resource for researchers engaged in the study and application of this multifaceted molecule.

Introduction to the Stereochemistry of this compound

This compound has two chiral centers, at the C2 and C4 positions of the thiazolidine ring. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2S,4R), and (2R,4S). The (2R,4R) and (2S,4S) isomers are a pair of enantiomers, as are the (2S,4R) and (2R,4S) isomers. The relationship between the (2R,4R) and (2S,4R) isomers (and between the (2S,4S) and (2R,4S) isomers) is diastereomeric.

The most common synthetic route to MTCA involves the condensation of cysteine with acetaldehyde.[1] When L-cysteine (which has the R configuration at the alpha-carbon) is used as the starting material, the stereochemistry at the C4 position of the resulting thiazolidine ring is fixed as (R). The condensation reaction at the C2 position, however, is typically not stereoselective, leading to a mixture of two diastereomers: (2S,4R) and (2R,4R).

Synthesis and Physicochemical Properties

The synthesis of a diastereomeric mixture of (2RS,4R)-2-methylthiazolidine-4-carboxylic acid is readily achieved by the reaction of L-cysteine with acetaldehyde in an aqueous solution.[2] However, the separation and characterization of the individual stereoisomers are more challenging and are not extensively reported in the literature. The following table summarizes the available physicochemical data for the diastereomeric mixture and for related derivatives, which can serve as a reference for the characterization of the pure stereoisomers of MTCA.

| Compound | Melting Point (°C) | Specific Rotation ([α]D) | NMR Data Highlights | Reference |

| (2RS,4R)-2-Methylthiazolidine-4-carboxylic acid | 161-163 | -148° (c not specified, solvent not specified) | Not available for individual isomers | [2] |

| (2RS,4R)-2-Ethylthiazolidine-4-carboxylic acid | 160-161 | Not Reported | (2R,4R) form (55%): δ 0.91 (t, CH3), 4.36 (t, H-4). (2S,4R) form (45%): δ 0.96 (t, CH3), 4.50 (t, H-4) (in DMSO-d6) | [3] |

| (2RS,4R)-2-Isobutylthiazolidine-4-carboxylic acid | Not Reported | Not Reported | (2R,4R)-isomer (60%): 13C NMR: δ 65.4 (C-4), 78.1 (C-2). (2S,4R)-isomer (40%): 13C NMR: δ 64.5 (C-4), 77.2 (C-2) (in DMSO-d6) | [4] |

| (2R,4R)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid | 119-121 | -95.2° (c 0.69, DCM) | 1H NMR (CDCl3): δ 1.57 (d, J=5.2 Hz, 2-CH3), 5.20-5.14 (m, H-2), 4.85-4.67 (m, H-4) | [5] |

Note: The lack of comprehensive data for the individual, pure stereoisomers of MTCA highlights a significant gap in the current literature.

Experimental Protocols

General Synthesis of (2RS,4R)-2-Methylthiazolidine-4-carboxylic Acid[2]

Materials:

-

L-cysteine

-

Acetaldehyde

-

Deionized water

-

Methanol

Procedure:

-

Dissolve L-cysteine (0.75 g) in deionized water (10 ml).

-

Add acetaldehyde (0.27 g) to the solution.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Evaporate the solvent in vacuo.

-

Recrystallize the resulting product from methanol to yield (2RS)-Methyl-thiazolidine-4-carboxylic acid.

General Workflow for Chiral Resolution

The separation of the diastereomers and enantiomers of MTCA can be approached through several methods, with chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization being the most common.

3.2.1. Chiral HPLC

Direct separation of enantiomers and diastereomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for the resolution of carboxylic acids.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to improve peak shape.

-

Detection: UV detection is suitable for MTCA.

3.2.2. Diastereomeric Salt Crystallization